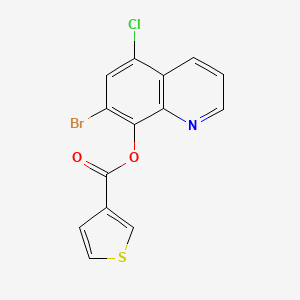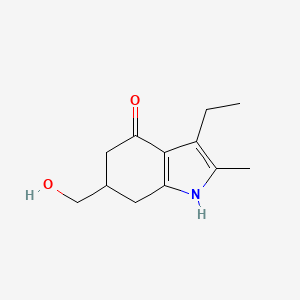
4H-Indol-4-one, 3-ethyl-1,5,6,7-tetrahydro-6-(hydroxymethyl)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one is an organic compound with a complex structure that includes an indole core
Méthodes De Préparation
The synthesis of 3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one can be achieved through several synthetic routes. One common method involves the catalytic protodeboronation of pinacol boronic esters. This process utilizes a radical approach and can be paired with a Matteson–CH2– homologation to achieve the desired transformation . The reaction conditions typically involve the use of a photoredox catalyst and specific reagents such as thiophenol and an Ir-catalyst .
Analyse Des Réactions Chimiques
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the protodeboronation reaction can yield products such as methoxy-protected Δ8-THC and cholesterol derivatives .
Applications De Recherche Scientifique
This compound has several scientific research applications. In chemistry, it serves as a valuable building block for the synthesis of more complex molecules. In biology and medicine, it can be used in the development of pharmaceuticals and therapeutic agents. Its unique structure allows for interactions with various biological targets, making it a potential candidate for drug discovery and development .
Mécanisme D'action
The mechanism of action of 3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can undergo photoredox catalysis, where a photoexcited catalyst oxidizes the boron ate complex to generate an alkyl radical. This radical then abstracts a hydrogen atom from thiophenol to form the final product . This mechanism highlights the compound’s ability to participate in radical reactions and its potential for use in various synthetic applications.
Comparaison Avec Des Composés Similaires
3-Ethyl-6-(hydroxymethyl)-2-methyl-6,7-dihydro-1H-indol-4(5H)-one can be compared to other similar compounds such as pinacol boronic esters and other indole derivatives. Its uniqueness lies in its specific structure, which includes an ethyl group, a hydroxymethyl group, and a methyl group attached to the indole core. This structure allows for unique reactivity and interactions compared to other similar compounds .
Similar Compounds
- Pinacol boronic esters
- Methoxy-protected Δ8-THC
- Cholesterol derivatives
- Other indole derivatives
Propriétés
Numéro CAS |
190064-87-0 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
3-ethyl-6-(hydroxymethyl)-2-methyl-1,5,6,7-tetrahydroindol-4-one |
InChI |
InChI=1S/C12H17NO2/c1-3-9-7(2)13-10-4-8(6-14)5-11(15)12(9)10/h8,13-14H,3-6H2,1-2H3 |
Clé InChI |
SCOXBRQBVREPFP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(NC2=C1C(=O)CC(C2)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


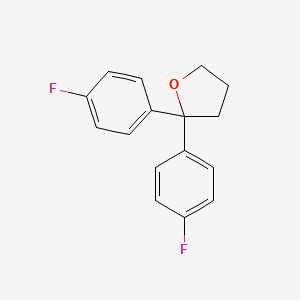
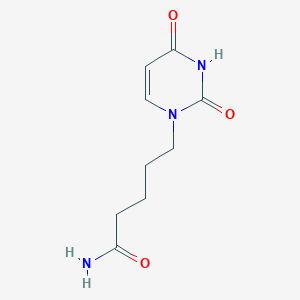

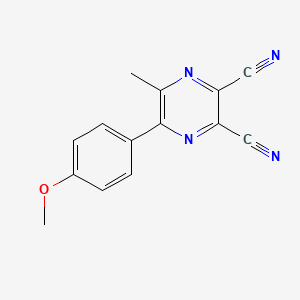
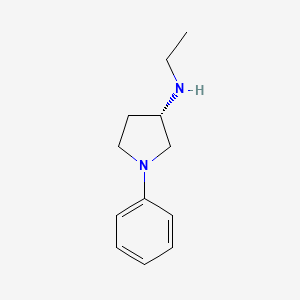

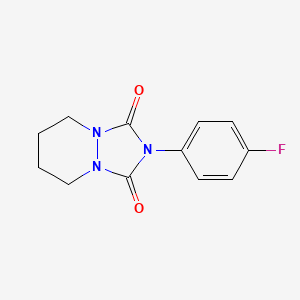

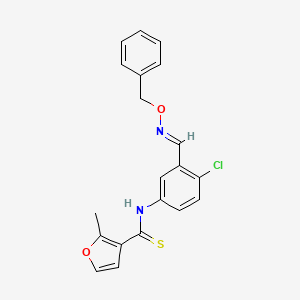
![5-Bromo-2-methyl-6-{[(pyridin-3-yl)methyl]amino}pyrimidin-4(1H)-one](/img/structure/B12909364.png)
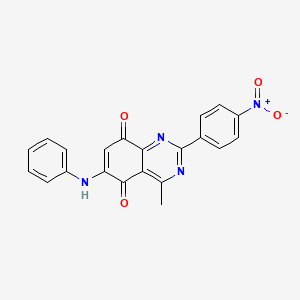
![3-(6-Methoxypyridin-3-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909379.png)

